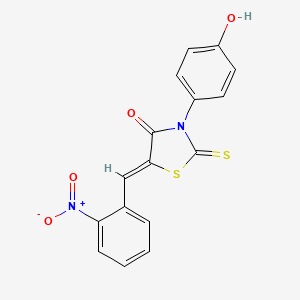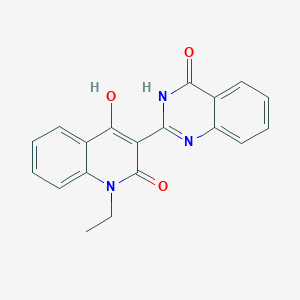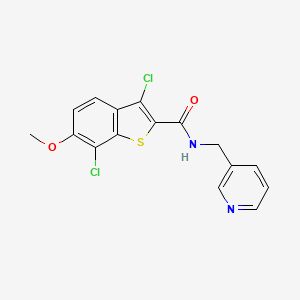
3-(4-hydroxyphenyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-hydroxyphenyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that has gained attention due to its potential applications in scientific research. This compound belongs to the class of thiazolidinones, which have been extensively studied for their diverse biological activities.
Mechanism of Action
The mechanism of action of 3-(4-hydroxyphenyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that the compound exerts its biological activities by interacting with target proteins or enzymes. For example, the anticancer activity of 3-(4-hydroxyphenyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been attributed to its ability to induce apoptosis and inhibit cell proliferation through the modulation of various signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-hydroxyphenyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several biochemical and physiological effects. The compound has been reported to reduce the levels of reactive oxygen species and lipid peroxidation, indicating its antioxidant activity. It has also been shown to inhibit the production of pro-inflammatory cytokines, suggesting its anti-inflammatory activity. In addition, 3-(4-hydroxyphenyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been demonstrated to inhibit the growth and proliferation of cancer cells, indicating its potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-(4-hydroxyphenyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its diverse biological activities, which make it suitable for studying various cellular processes. The compound is also relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of using this compound is its potential toxicity, which may affect the viability of cells or organisms under study. Careful optimization of experimental conditions and dosages is therefore necessary to ensure accurate and reliable results.
Future Directions
There are several future directions for the study of 3-(4-hydroxyphenyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One potential direction is to investigate its potential as a fluorescent probe for the detection of metal ions in biological samples. Another direction is to explore its potential as a therapeutic agent for the treatment of various diseases, such as cancer and inflammation. In addition, further studies are needed to elucidate the mechanism of action of this compound and to optimize its synthesis and purification methods.
Synthesis Methods
The synthesis of 3-(4-hydroxyphenyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves the reaction between 2-nitrobenzaldehyde and 4-hydroxythiophenol in the presence of a catalyst such as triethylamine. The resulting intermediate is then reacted with 2-mercaptoacetic acid to obtain the final product. The synthesis of this compound has been reported in several research articles, and the purity and yield can be optimized by adjusting the reaction conditions.
Scientific Research Applications
3-(4-hydroxyphenyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has shown promising results in various scientific research applications. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer properties. The compound has also been studied for its potential as a fluorescent probe for the detection of metal ions. In addition, 3-(4-hydroxyphenyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been investigated for its ability to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase.
properties
IUPAC Name |
(5Z)-3-(4-hydroxyphenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O4S2/c19-12-7-5-11(6-8-12)17-15(20)14(24-16(17)23)9-10-3-1-2-4-13(10)18(21)22/h1-9,19H/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOPSISUXWSCGK-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)-4-methoxyphenol](/img/structure/B5967410.png)

![N-[2-(2-furyl)ethyl]-8-methoxy-3-chromanamine](/img/structure/B5967415.png)
![2-bromo-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5967426.png)
![7-(2,5-dichlorophenyl)-2-(ethylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5967429.png)
![(3-chlorophenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B5967432.png)
![2-butyryl-5,5-dimethyl-3-[(3-nitrophenyl)amino]-2-cyclohexen-1-one](/img/structure/B5967438.png)

![2-[(4-benzyl-1-piperazinyl)methyl]-N-(1H-imidazol-2-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5967452.png)

![1-[2-(4-morpholinyl)-3-pyridinyl]-N-{[5-(tetrahydro-2-furanyl)-2-thienyl]methyl}methanamine](/img/structure/B5967469.png)
![4-butyl-N'-[4-(diethylamino)-2-hydroxybenzylidene]benzenesulfonohydrazide](/img/structure/B5967478.png)
![4-(1-methyl-1H-pyrazol-4-yl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]pyrimidin-2-amine](/img/structure/B5967501.png)
![4-chloro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B5967505.png)